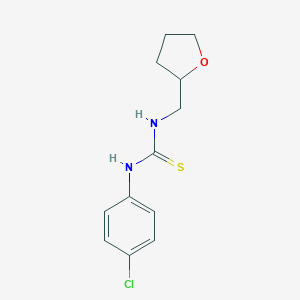
N-(4-CHLOROPHENYL)-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N’-(tetrahydro-2-furanylmethyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The compound features a chlorophenyl group and a tetrahydrofuranyl group attached to a thiourea moiety, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-(tetrahydro-2-furanylmethyl)thiourea typically involves the reaction of 4-chloroaniline with tetrahydro-2-furanylmethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thiourea moiety can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound may be reduced to form corresponding amines or other reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thioureas.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a potential therapeutic agent due to its unique structural features.
Industry: Possible applications in the development of new materials or agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-N’-(tetrahydro-2-furanylmethyl)thiourea would depend on its specific interactions with molecular targets. Thioureas are known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may exert its effects through binding to active sites or allosteric sites, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-phenylthiourea: A simpler thiourea derivative with a phenyl group.
N-(4-chlorophenyl)thiourea: Similar to the target compound but lacks the tetrahydrofuranyl group.
N-(tetrahydro-2-furanylmethyl)thiourea: Similar but lacks the chlorophenyl group.
Uniqueness
N-(4-chlorophenyl)-N’-(tetrahydro-2-furanylmethyl)thiourea is unique due to the presence of both the chlorophenyl and tetrahydrofuranyl groups. These structural features may impart distinct chemical reactivity and biological activity compared to other thioureas.
Propiedades
Fórmula molecular |
C12H15ClN2OS |
|---|---|
Peso molecular |
270.78g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-(oxolan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C12H15ClN2OS/c13-9-3-5-10(6-4-9)15-12(17)14-8-11-2-1-7-16-11/h3-6,11H,1-2,7-8H2,(H2,14,15,17) |
Clave InChI |
KBCIQWVWQUKGQV-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=S)NC2=CC=C(C=C2)Cl |
SMILES canónico |
C1CC(OC1)CNC(=S)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-({[4-(4-Sec-butylphenyl)-3-cyano-5-methyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B452617.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[1-(4-ethoxyphenyl)ethyl]amino}acetamide](/img/structure/B452619.png)
![Ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate](/img/structure/B452620.png)
![Propyl 4-(4-tert-butylphenyl)-2-{[2-(2,5-dichlorophenoxy)butanoyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B452621.png)
![Methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B452622.png)
![Methyl 4-(2,4-dichlorophenyl)-2-{[(3,4-dimethylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B452625.png)
![Methyl 2-{[(2,4-dichlorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B452627.png)
![Methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate](/img/structure/B452628.png)
![Diethyl 5-{[(2-chlorophenyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B452629.png)
![Diethyl 5-{[(2-chloro-6-fluorophenyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B452632.png)

![ethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenylthiophene-3-carboxylate](/img/structure/B452634.png)
![Ethyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B452636.png)
![propyl 4-(4-tert-butylphenyl)-2-{[4-(cyclopentyloxy)benzoyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B452638.png)
